molecular formula C12H20ClNO B6591473 (R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride CAS No. 1391444-61-3

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride

Cat. No. B6591473
CAS RN: 1391444-61-3
M. Wt: 229.74 g/mol
InChI Key: XZLMNRBNEGHVNB-MERQFXBCSA-N
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Description

The compound is a derivative of amino alcohols, which are organic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) functional group. The presence of the “tert-butyl” group suggests that it has a tertiary butyl group, which is a substituent with the formula -C(CH3)3 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often introduced into organic compounds using tert-butyl alcohol as a starting material . Amino alcohols can be synthesized through various methods, including the reaction of amines with epoxides or the nucleophilic substitution of alcohols by amines .


Chemical Reactions Analysis

Tertiary butyl groups are known to be quite reactive. They can participate in a variety of reactions, including acid-catalyzed reactions . Amino alcohols can also participate in a wide range of reactions due to the presence of both amine and alcohol functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl groups are known to increase the hydrophobicity of compounds, while amino and hydroxyl groups can form hydrogen bonds, affecting solubility .

Scientific Research Applications

Beta-Receptor Activity and Potential Therapeutic Use

The compound (R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride shows potential in medical applications due to its action on adrenergic beta-receptors. Research by Engelhardt (1984) demonstrated that derivatives of this compound, particularly those substituted with chlorine, exhibit potent beta 2-mimetic activity, surpassing that of clenbuterol in bronchial muscles, and beta 1-blocking action in the heart. This suggests its potential use as a broncholytic agent for therapeutic applications (Engelhardt, 1984).

Role in Catalysis and Synthetic Applications

This chemical also finds relevance in the field of synthesis and catalysis. Jankowski et al. (1999) described a method for preparing enantiomers of tert-butyl(methyl)phenylsilane using (R)-2-amino-1-butanol, indicating its utility in synthesizing specific enantiomerically pure compounds (Jankowski et al., 1999).

Synthesis of Chiral Auxiliaries and Catalytic Applications

Kossenjans and Martens (1998) synthesized sulfur-containing bis-β-amino alcohols from (R)-cysteine, demonstrating the use of such compounds in enantiocontrolled catalysis, notably in the addition of diethylzinc to benzaldehyde and borane reduction of acetophenone. This underscores the compound's role in creating chiral auxiliaries for asymmetric synthesis (Kossenjans & Martens, 1998).

Asymmetric Oxidation Catalysis

Bryliakov and Talsi (2003) explored the use of this compound derivatives in asymmetric oxidation processes catalyzed by vanadium(V) complexes. This research highlights the compound's utility in catalytic systems for oxidation reactions, relevant in organic synthesis and industrial processes (Bryliakov & Talsi, 2003).

Enzymatic Kinetic Resolution

Piovan, Pasquini, and Andrade (2011) conducted studies on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, using lipase-catalyzed transesterification. This research is important for understanding the enzymatic processes involving this class of compounds and their potential in producing optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).

properties

IUPAC Name

(2R)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMNRBNEGHVNB-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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